6-Cyanohexanoic acid

Description

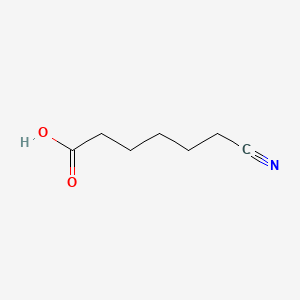

Structure

3D Structure

Properties

IUPAC Name |

6-cyanohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-6-4-2-1-3-5-7(9)10/h1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHNHRQXVDVIDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC#N)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40971402 | |

| Record name | 6-Cyanohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5602-19-7 | |

| Record name | 6-Cyanohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5602-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyanohexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005602197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Cyanohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-cyanohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Cyanohexanoic Acid: A Technical Overview

CAS Number: 5602-19-7

This technical guide provides a comprehensive overview of 6-cyanohexanoic acid, a bifunctional organic compound featuring both a nitrile and a carboxylic acid group. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, and potential biological activities. While this compound is commercially available and cited as a potential enzyme inhibitor, detailed experimental data and specific protocols in the public domain are limited. This guide consolidates available information and presents representative methodologies and pathways for context.

Physicochemical and Structural Data

This compound, also known as ε-cyanocaproic acid, is a six-carbon aliphatic chain with a terminal carboxylic acid and a terminal nitrile group.[1][2] Its structure allows for both hydrogen bonding and dipole-dipole interactions, rendering it soluble in polar solvents like water and alcohols.[2]

| Property | Value | Source |

| CAS Number | 5602-19-7 | [2][3] |

| Molecular Formula | C₇H₁₁NO₂ | [2][3] |

| Molecular Weight | 141.17 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| SMILES | C(CCCC#N)CC(O)=O | [2] |

| InChI | InChI=1S/C7H11NO2/c8-6-4-2-1-3-5-7(9)10/h1-5H2,(H,9,10) | [2] |

| InChIKey | INHNHRQXVDVIDZ-UHFFFAOYSA-N | [2] |

Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are not extensively published, general methods for the conversion of dinitriles to cyano-carboxylic acids are well-established. One cited route for the synthesis of this compound is from 1,5-dicyanopentane.[4] This transformation can be achieved through partial hydrolysis, either chemically or biocatalytically.

Representative Experimental Protocol: Biocatalytic Hydrolysis of a Dinitrile

The biocatalytic hydrolysis of nitriles offers a green and selective alternative to chemical methods, often proceeding under mild conditions with high specificity.[1][5] Nitrilase enzymes can directly convert a nitrile group to a carboxylic acid.[6] The following is a general protocol for the biotransformation of a dinitrile to a cyano-carboxylic acid using whole microbial cells expressing a nitrilase.

Objective: To selectively hydrolyze one nitrile group of a dinitrile to a carboxylic acid.

Materials:

-

Substrate (e.g., 1,5-dicyanopentane)

-

Microbial cells with nitrilase activity (e.g., Rhodococcus rhodochrous, Alcaligenes faecalis)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Bioreactor or stirred-tank vessel

-

pH meter and controller

-

Analytical equipment for monitoring the reaction (e.g., HPLC, GC-MS)

Methodology:

-

Cultivation of Microorganisms: Cultivate the selected microbial strain in a suitable growth medium to induce nitrilase expression. Harvest the cells by centrifugation and wash with phosphate buffer.

-

Reaction Setup: Prepare a suspension of the microbial cells (as whole-cell biocatalyst) in the phosphate buffer within the bioreactor.

-

Substrate Addition: Add the dinitrile substrate to the cell suspension. The concentration will depend on the specific activity of the biocatalyst and potential substrate inhibition.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) and pH. The pH is critical and should be maintained at the optimum for the specific nitrilase.

-

Monitoring: Periodically withdraw samples and analyze the concentration of the starting dinitrile, the intermediate cyano-amide (if any), and the final cyano-carboxylic acid product by HPLC or GC-MS.

-

Work-up and Isolation: Once the reaction has reached the desired conversion, terminate the reaction by removing the biocatalyst (e.g., centrifugation or filtration). Acidify the supernatant to protonate the carboxylic acid. The product can then be extracted with an organic solvent and purified by crystallization or chromatography.

Potential Biological Activity

This compound has been cited as an inhibitor of several classes of enzymes, including histone deacetylases (HDACs), acetylcholinesterase (AChE), and crotonoyl-CoA reductase.[3][7] However, specific inhibitory concentrations (e.g., IC₅₀ values) and detailed mechanistic studies for this compound are not available in the peer-reviewed literature. The following sections describe the general roles and inhibition of these enzyme classes.

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and generally transcriptional repression. HDAC inhibitors cause hyperacetylation, which can lead to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

References

- 1. Enantioselective biotransformations of nitriles in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. This compound | 5602-19-7 | FAA60219 | Biosynth [biosynth.com]

An In-depth Technical Guide to the Chemical Properties of 6-Cyanohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyanohexanoic acid, a bifunctional organic compound, is gaining significant attention in the scientific community for its potential therapeutic applications. Possessing both a nitrile and a carboxylic acid functional group, this molecule serves as a versatile building block in organic synthesis and has demonstrated inhibitory activity against key enzymes implicated in various diseases. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols, and an exploration of its role in relevant biological pathways.

Core Chemical Properties

This compound is a colorless to pale yellow liquid or solid, a characteristic dependent on ambient temperature. Its dual functional groups, a polar carboxylic acid and a moderately polar nitrile, contribute to its solubility in polar solvents such as water and alcohols.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁NO₂ | [1][2] |

| Molecular Weight | 141.17 g/mol | [1][2] |

| CAS Number | 5602-19-7 | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Soluble in polar solvents like water and alcohols | [1] |

Further quantitative data such as melting point, boiling point, and density are not consistently reported in publicly available literature and should be determined experimentally.

Spectroscopic Analysis

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. Below are the expected spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm. The protons on the carbon adjacent to the carboxylic acid (α-protons) and the nitrile group (α'-protons) will be deshielded and appear as triplets. The remaining methylene protons in the alkyl chain will appear as multiplets in the upfield region.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing around 170-185 ppm. The nitrile carbon will also have a characteristic chemical shift in the range of 115-125 ppm. The carbons adjacent to the electron-withdrawing carboxylic acid and nitrile groups will be shifted downfield compared to the other methylene carbons in the chain.

FT-IR Spectroscopy

The infrared spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid dimer. A sharp C≡N stretching vibration will be observed around 2240 cm⁻¹. The C=O stretching of the carboxylic acid will appear as a strong band around 1710 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 141. Fragmentation patterns will likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the alkyl chain.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of adiponitrile.

Materials:

-

Adiponitrile

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Water

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve adiponitrile in an aqueous solution of NaOH or KOH.

-

Heat the mixture to reflux and maintain for several hours to facilitate the partial hydrolysis of one of the nitrile groups to a carboxylic acid. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

-

Carefully acidify the reaction mixture with concentrated HCl until the pH is acidic. This will protonate the carboxylate to form the carboxylic acid.

-

Extract the aqueous layer multiple times with an organic solvent.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

Materials:

-

Crude this compound

-

A suitable solvent system (e.g., water, or a mixture of solvents like ethyl acetate/hexanes)

Procedure:

-

Dissolve the crude this compound in a minimum amount of the chosen hot solvent.

-

If there are insoluble impurities, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of two key enzymes: Histone Deacetylase 6 (HDAC6) and Acetylcholinesterase (AChE).

HDAC6 Inhibition

HDAC6 is a class IIb histone deacetylase that primarily acts on non-histone proteins, including α-tubulin. Its inhibition is a promising strategy for the treatment of cancer and neurodegenerative diseases. Short-chain fatty acids are known to inhibit HDACs. The inhibition of HDAC6 by this compound likely involves the binding of the molecule to the active site of the enzyme, preventing the deacetylation of its substrates. This leads to the hyperacetylation of proteins like α-tubulin, which can affect microtubule dynamics and other cellular processes.

Acetylcholinesterase Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the nerve signal. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This is a therapeutic strategy for conditions like Alzheimer's disease. The nitrile group of this compound may interact with the active site of AChE, contributing to its inhibitory effect.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or inhaled and can cause severe skin burns and eye damage. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.

Conclusion

This compound is a molecule of significant interest due to its versatile chemical nature and its potential as an inhibitor of HDAC6 and AChE. This guide has provided a summary of its known chemical properties, along with generalized experimental procedures for its synthesis and purification. Further research is warranted to fully elucidate its physical properties, optimize its synthesis, and explore its therapeutic potential in greater detail. The provided diagrams of its inhibitory pathways offer a foundational understanding for researchers in drug development.

References

An In-depth Technical Guide to 6-Cyanohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-cyanohexanoic acid, a bifunctional organic compound of interest in various scientific and pharmaceutical research fields. This document details its physicochemical properties, potential therapeutic applications, and relevant chemical data, presented in a format tailored for technical professionals.

Core Physicochemical Properties

This compound, also known as ε-cyanocaproic acid, is an aliphatic compound featuring both a nitrile and a carboxylic acid functional group.[1] Its dual functionality makes it a versatile intermediate in organic synthesis.[1] The compound typically presents as a colorless to pale yellow liquid or solid and is soluble in polar solvents such as water and alcohol.[1]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 141.17 g/mol [1][2][3] |

| Molecular Formula | C₇H₁₁NO₂[1][2][3][4] |

| Exact Mass | 141.078979 g/mol [3][4] |

| CAS Registry Number | 5602-19-7[1][3] |

Potential Therapeutic and Research Applications

Recent studies have highlighted the potential of this compound in drug development and biochemical research. It has been identified as a deacetylase (HDAC) inhibitor, suggesting its potential role in epigenetic regulation and cancer therapy.[1][2] Furthermore, it has been investigated as an acetylcholinesterase inhibitor, a mechanism relevant to the treatment of Alzheimer's disease.[2] There is also evidence to suggest its efficacy in mitigating aluminum toxicity.[1][2]

Molecular Structure

The chemical structure of this compound is fundamental to its reactivity and function. The following diagram illustrates the connectivity of the atoms in the molecule.

Caption: A 2D representation of the this compound molecule.

Experimental Protocols

The synthesis and application of this compound involve various experimental procedures. Below is a generalized workflow for a typical synthesis protocol.

Caption: A generalized workflow for the synthesis of this compound.

Example Synthesis Methodology

A detailed experimental protocol for the synthesis of this compound would typically include the following sections:

-

Materials and Reagents: A comprehensive list of all chemicals, solvents, and catalysts used, including their purity and source.

-

Equipment Setup: A description of the glassware and apparatus required for the reaction, including reaction vessels, condensers, and stirring equipment.

-

Reaction Procedure: Step-by-step instructions for the chemical transformation, including the order of addition of reagents, reaction temperature, and reaction time.

-

Workup and Isolation: The procedure for quenching the reaction and isolating the crude product, which may involve extraction, washing, and drying steps.

-

Purification: The method used to purify the isolated product, such as column chromatography, distillation, or recrystallization.

-

Characterization: The analytical techniques employed to confirm the identity and purity of the final product, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

References

An In-depth Technical Guide to the Synthesis of 6-Cyanohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 6-cyanohexanoic acid, a valuable bifunctional molecule utilized as a linker and intermediate in pharmaceutical and materials science. The guide details key methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols for the most pertinent synthesis routes.

Core Synthesis Pathways

Three principal strategies have been identified for the synthesis of this compound, each originating from readily available starting materials:

-

Selective Mono-hydrolysis of Adiponitrile: This pathway offers a direct conversion of a common industrial chemical to the desired product. The key challenge lies in achieving selective hydrolysis of only one of the two nitrile functionalities. Enzymatic methods have shown significant promise in achieving high selectivity and yields.

-

Nucleophilic Substitution of 6-Halogenated Hexanoic Acid Derivatives: This classic approach involves the displacement of a halide with a cyanide nucleophile. The synthesis typically proceeds via an ester intermediate to protect the carboxylic acid functionality during the cyanation step.

-

Conversion of 6-Hydroxyhexanoic Acid or ε-Caprolactone: This route necessitates the transformation of a terminal hydroxyl group into a nitrile. This can be achieved through a multi-step process involving activation of the alcohol, followed by displacement with a cyanide source.

Comparative Analysis of Synthesis Pathways

The following table summarizes the quantitative data associated with the most effective synthesis pathways identified for this compound, allowing for a direct comparison of their efficiencies.

| Pathway | Starting Material | Key Reagents/Catalyst | Solvent(s) | Reaction Time | Yield (%) |

| Enzymatic Hydrolysis | Adiponitrile | Nitrilase (Bradyrhizobium japonicum) | Phosphate Buffer | 24 h | 90% |

| Nucleophilic Substitution | 6-Bromohexanoic acid | 1. Methanol, H₂SO₄2. NaCN3. NaOH (aq) | Methanol, DMF, Water | Multi-step | ~70-80% |

| Conversion from Hydroxyl | ε-Caprolactone | 1. HBr/H₂SO₄2. NaCN | Water, DMSO | Multi-step | ~60-70% |

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each primary synthesis pathway.

Experimental Protocols

Pathway 1: Enzymatic Mono-hydrolysis of Adiponitrile

This protocol is based on the highly selective hydrolysis of adiponitrile using a nitrilase enzyme.

Materials:

-

Adiponitrile

-

Phosphate buffer (pH 7.2)

-

Nitrilase from Bradyrhizobium japonicum strain USDA110 (or a similar nitrilase with high selectivity for dinitriles)

-

Hydrochloric acid (for pH adjustment and work-up)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

A suspension of the nitrilase enzyme is prepared in a phosphate buffer (pH 7.2).

-

Adiponitrile is added to the enzyme suspension. The concentration of the substrate should be optimized based on the specific activity of the enzyme preparation.

-

The reaction mixture is incubated at 30°C with agitation for 24 hours.

-

The reaction progress is monitored by techniques such as HPLC or GC to determine the conversion of adiponitrile and the formation of this compound.

-

Upon completion, the reaction mixture is acidified with hydrochloric acid to a pH of approximately 2.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound. A yield of approximately 90% has been reported for this method.[1]

Pathway 2: From 6-Bromohexanoic Acid via Nucleophilic Substitution

This pathway involves a three-step process starting from 6-bromohexanoic acid.

Step 1: Esterification of 6-Bromohexanoic Acid

Materials:

-

6-Bromohexanoic acid

-

Methanol

-

Concentrated sulfuric acid

-

Chloroform

-

5% Sodium bicarbonate solution

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, 6-bromohexanoic acid is dissolved in methanol.

-

A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for 3 hours.

-

Excess methanol is removed by distillation.

-

Water and chloroform are added to the residue, and the layers are separated.

-

The aqueous layer is extracted several times with chloroform.

-

The combined organic layers are washed with 5% sodium bicarbonate solution and then with water.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the chloroform is removed by rotary evaporation to yield methyl 6-bromohexanoate.

Step 2: Cyanation of Methyl 6-Bromohexanoate

Materials:

-

Methyl 6-bromohexanoate

-

Sodium cyanide (NaCN)

-

Dimethylformamide (DMF)

Procedure:

-

Methyl 6-bromohexanoate is dissolved in DMF.

-

Sodium cyanide is added to the solution, and the mixture is heated. The reaction temperature and time should be optimized to ensure complete conversion.

-

The reaction is monitored by TLC or GC.

-

Upon completion, the reaction mixture is cooled and diluted with water.

-

The product, methyl 6-cyanohexanoate, is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried, and the solvent is evaporated to yield the crude methyl 6-cyanohexanoate.

Step 3: Hydrolysis of Methyl 6-Cyanohexanoate

Materials:

-

Methyl 6-cyanohexanoate

-

Aqueous sodium hydroxide (NaOH) solution

-

Hydrochloric acid

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Methyl 6-cyanohexanoate is suspended in an aqueous NaOH solution.

-

The mixture is heated to reflux until the hydrolysis is complete (as monitored by TLC or the disappearance of the ester starting material).

-

The reaction mixture is cooled and acidified with hydrochloric acid to a pH of approximately 2.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

Pathway 3: From ε-Caprolactone via Ring Opening and Cyanation

This two-step pathway begins with the ring-opening of ε-caprolactone to form a 6-halohexanoic acid, followed by cyanation.

Step 1: Synthesis of 6-Bromohexanoic Acid from ε-Caprolactone

Materials:

-

ε-Caprolactone

-

Hydrobromic acid (HBr)

-

Sulfuric acid (H₂SO₄)

-

Water

Procedure:

-

ε-Caprolactone is added to an aqueous solution of hydrobromic acid and a catalytic amount of sulfuric acid.

-

The mixture is heated to reflux for several hours to ensure complete ring opening and formation of 6-bromohexanoic acid.

-

The reaction progress is monitored by analyzing aliquots of the reaction mixture.

-

After cooling, the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield crude 6-bromohexanoic acid, which can be purified by distillation or crystallization.

Step 2: Cyanation of 6-Bromohexanoic Acid

Materials:

-

6-Bromohexanoic acid

-

Sodium cyanide (NaCN)

-

A polar aprotic solvent such as Dimethyl sulfoxide (DMSO)

Procedure:

-

6-Bromohexanoic acid is dissolved in DMSO.

-

Sodium cyanide is added, and the mixture is heated.

-

The reaction is monitored until the starting material is consumed.

-

The reaction mixture is then cooled, diluted with water, and acidified.

-

The product, this compound, is extracted, and the organic extracts are washed, dried, and concentrated to yield the final product.

Conclusion

The synthesis of this compound can be achieved through several viable pathways. The choice of the most suitable method will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the importance of process efficiency and environmental impact. The enzymatic hydrolysis of adiponitrile stands out for its high yield and selectivity in a single step, representing a green and efficient alternative to traditional chemical methods. The pathways starting from 6-bromohexanoic acid or ε-caprolactone offer reliable, albeit multi-step, chemical routes to the target molecule. The detailed protocols provided in this guide should serve as a valuable resource for researchers and professionals in the field.

References

A Comprehensive Technical Guide to 6-Cyanohexanoic Acid for Researchers and Drug Development Professionals

Abstract

6-Cyanohexanoic acid is a bifunctional molecule of significant interest in chemical synthesis and drug discovery. Possessing both a terminal nitrile and a carboxylic acid group, it serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Notably, it has garnered attention for its inhibitory activity against key enzymatic targets, including histone deacetylases (HDACs) and acetylcholinesterase (AChE), suggesting its potential in the development of therapeutics for a range of diseases, including neurodegenerative disorders and cancer. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, and key applications, with a focus on its role as an enzyme inhibitor. Detailed experimental protocols for assessing its inhibitory activity and diagrams illustrating its mechanism of action and synthesis are presented to support further research and development.

Chemical Identity and Properties

This compound is also known by several synonyms, which are important for researchers to recognize when searching for literature and suppliers.

| Identifier Type | Value |

| IUPAC Name | This compound |

| Synonyms | ε-Cyanocaproic acid, 6-Cyanocaproic acid, Hexanoic acid, 6-cyano- |

| CAS Number | 5602-19-7 |

| Molecular Formula | C₇H₁₁NO₂ |

| Molecular Weight | 141.17 g/mol |

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Citation |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Soluble in polar solvents such as water and alcohols | [1] |

Synthesis and Experimental Workflow

This compound can be synthesized through various organic chemistry routes. A common approach involves the nucleophilic substitution of a 6-halo-hexanoic acid derivative with a cyanide salt. The following diagram illustrates a generalized workflow for its synthesis and subsequent purification.

Biological Activity and Applications

This compound has been identified as an inhibitor of two key enzymes: histone deacetylases (HDACs) and acetylcholinesterase (AChE).[2]

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[2] The inhibition of HDACs can result in hyperacetylation of histones, which relaxes chromatin and can lead to the expression of tumor suppressor genes. This mechanism is a key area of investigation in cancer therapy. The signaling pathway below illustrates the effect of this compound on histone acetylation and gene expression.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the nerve impulse. Inhibition of AChE leads to an increased concentration of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease.[2]

Experimental Protocols

The following are detailed methodologies for assessing the inhibitory activity of this compound against HDACs and AChE.

Protocol for HDAC Inhibition Assay (Fluorometric)

This protocol is adapted from a generic fluorometric HDAC inhibitor screening kit and can be used to determine the IC₅₀ of this compound.

Materials:

-

96-well white, flat-bottom plate

-

Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

-

HDAC Substrate

-

10X HDAC Assay Buffer

-

HeLa Nuclear Extract (as a source of HDACs)

-

Lysine Developer

-

Trichostatin A (positive control inhibitor)

-

This compound (test compound)

-

Deionized water (ddH₂O)

-

Appropriate solvent for the test compound (e.g., DMSO)

Procedure:

-

Buffer Preparation: Prepare 1X HDAC Assay Buffer by diluting the 10X stock with ddH₂O. Keep on ice.

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Create a serial dilution of the this compound stock to generate a range of concentrations for testing.

-

Prepare a 2X working solution of each concentration in ddH₂O.

-

-

Assay Plate Setup:

-

Test Wells: Add 50 µL of the 2X this compound working solutions.

-

Positive Control: Add 50 µL of ddH₂O.

-

Negative Control: Add 48 µL of ddH₂O and 2 µL of Trichostatin A.

-

-

Reaction Mix Preparation:

-

Prepare a reaction mix for the number of wells to be assayed. For each well, combine:

-

10 µL of 10X HDAC Assay Buffer

-

2 µL of HeLa Nuclear Extract

-

ddH₂O to a final volume of 50 µL.

-

-

-

Reaction Initiation:

-

Add 50 µL of the Reaction Mix to each well.

-

Add 5 µL of the HDAC Substrate to each well.

-

Mix thoroughly and incubate the plate at 37°C for 30 minutes.

-

-

Developing the Signal:

-

Stop the reaction by adding 10 µL of Lysine Developer to each well.

-

Mix and incubate at 37°C for an additional 30 minutes.

-

-

Measurement: Read the fluorescence of each well using a microplate reader.

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme) from all readings.

-

Calculate the percent inhibition for each concentration of this compound relative to the positive control (100% activity).

-

Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.

-

Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a colorimetric assay based on the Ellman's method to determine the AChE inhibitory activity of this compound.

Materials:

-

96-well clear, flat-bottom plate

-

Spectrophotometric microplate reader (412 nm)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Acetylcholinesterase (AChE) enzyme

-

Phosphate buffer (pH 8.0)

-

This compound (test compound)

-

Galantamine (positive control inhibitor)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ATCI in phosphate buffer.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a working solution of AChE in phosphate buffer.

-

Prepare a stock solution of this compound and a serial dilution in phosphate buffer.

-

-

Assay Plate Setup:

-

In each well, add:

-

50 µL of phosphate buffer

-

25 µL of the this compound solution (or buffer for control, or galantamine for positive inhibitor control)

-

25 µL of the AChE enzyme solution.

-

-

Incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation:

-

To each well, add 25 µL of the ATCI substrate solution and 100 µL of the DTNB solution.

-

-

Measurement: Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percent inhibition for each concentration of this compound using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] * 100

-

Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value.

-

The following diagram illustrates the general workflow for screening potential enzyme inhibitors like this compound.

Conclusion

This compound is a valuable molecule for both synthetic chemistry and pharmacological research. Its dual functionality allows for its use as a building block in the creation of more complex molecules. Furthermore, its demonstrated inhibitory activity against HDACs and AChE highlights its potential as a lead compound for the development of novel therapeutics. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate further investigation into the properties and applications of this promising compound. As research continues, a deeper understanding of its biological mechanisms and structure-activity relationships will be crucial for realizing its full therapeutic potential.

References

An In-depth Technical Guide to ε-Cyanocaproic Acid: Properties, Synthesis, and Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

ε-Cyanocaproic acid, also known as 6-cyanohexanoic acid, is a bifunctional organic compound featuring both a nitrile and a carboxylic acid group. This unique structure makes it a valuable intermediate in organic synthesis and a compound of interest for therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis, and potential biological activities of ε-cyanocaproic acid, with a focus on its role as a potential inhibitor of histone deacetylases (HDACs) and acetylcholinesterase.

Physicochemical Properties

ε-Cyanocaproic acid is a colorless to pale yellow liquid or solid at room temperature and is soluble in polar solvents such as water and alcohols.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁NO₂ | [1] |

| Molecular Weight | 141.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Soluble in water and alcohols | [1] |

| Melting Point | Not experimentally determined. Estimated based on related compounds: 6-bromohexanoic acid (32-34 °C) and 6-chlorohexanoic acid (26 °C). | |

| Boiling Point | Not experimentally determined. Estimated based on related compounds: 6-bromohexanoic acid (165-170 °C at 20 mmHg). |

Spectroscopic Data

Detailed experimental spectra for ε-cyanocaproic acid are not publicly available. However, based on the known spectral properties of carboxylic acids and nitriles, the following characteristic peaks can be predicted.

Infrared (IR) Spectroscopy

The IR spectrum of ε-cyanocaproic acid is expected to show the following characteristic absorption bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching vibration |

| C-H (Aliphatic) | 2950-2850 | Stretching vibration |

| C≡N (Nitrile) | 2260-2240 | Stretching vibration |

| C=O (Carboxylic Acid) | 1710 | Stretching vibration |

| C-O (Carboxylic Acid) | 1320-1210 | Stretching vibration |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet | 1H | -COOH |

| ~2.4 | Triplet | 2H | -CH₂-COOH |

| ~2.3 | Triplet | 2H | -CH₂-CN |

| ~1.7 | Multiplet | 2H | -CH₂-CH₂-COOH |

| ~1.5 | Multiplet | 4H | -CH₂-CH₂-CH₂- and -CH₂-CH₂-CN |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum in CDCl₃ would show the following signals:

| Chemical Shift (ppm) | Assignment |

| ~179 | -COOH |

| ~119 | -CN |

| ~34 | -CH₂-COOH |

| ~28 | -CH₂-CH₂-COOH |

| ~25 | -CH₂-CH₂-CN |

| ~24 | -CH₂-CH₂-CH₂- |

| ~17 | -CH₂-CN |

Synthesis and Experimental Protocols

Several synthetic routes for ε-cyanocaproic acid have been reported. A common method involves the nucleophilic substitution of a 6-halo-hexanoic acid derivative with a cyanide salt.

Synthesis from 6-Bromohexanoic Acid

This protocol describes the synthesis of ε-cyanocaproic acid from 6-bromohexanoic acid.

Workflow for the Synthesis of ε-Cyanocaproic Acid

Caption: Workflow for the synthesis of ε-Cyanocaproic Acid.

Materials:

-

6-Bromohexanoic acid

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized water

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-bromohexanoic acid (1 equivalent) in anhydrous DMSO.

-

Add sodium cyanide (1.2 equivalents) to the solution.

-

Heat the reaction mixture to 80°C and stir vigorously for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing deionized water.

-

Acidify the aqueous solution to pH 2 with concentrated HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain pure ε-cyanocaproic acid.

Biological Activity and Potential Applications in Drug Development

ε-Cyanocaproic acid has been identified as a potential inhibitor of two key enzyme classes: histone deacetylases (HDACs) and acetylcholinesterase.[1][2] This dual activity suggests its potential as a therapeutic agent for a range of diseases, including neurodegenerative disorders and cancer.

Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[3] Overexpression of certain HDACs is associated with various cancers.[3] By inhibiting HDACs, ε-cyanocaproic acid can induce histone hyperacetylation, leading to the re-expression of tumor suppressor genes and ultimately, cell cycle arrest and apoptosis in cancer cells.[3]

Simplified Signaling Pathway of HDAC Inhibition

Caption: HDAC Inhibition by ε-Cyanocaproic Acid.

Acetylcholinesterase Inhibition

Acetylcholinesterase is an enzyme that degrades the neurotransmitter acetylcholine in the synaptic cleft.[4] Inhibition of this enzyme increases the levels of acetylcholine, which is beneficial in conditions like Alzheimer's disease where there is a deficit in cholinergic neurotransmission.[5] ε-Cyanocaproic acid's potential to inhibit acetylcholinesterase suggests it could be explored for the symptomatic treatment of Alzheimer's disease.[1]

Mechanism of Acetylcholinesterase Inhibition

Caption: Acetylcholinesterase Inhibition Mechanism.

Conclusion

ε-Cyanocaproic acid is a versatile chemical entity with promising potential in drug development. Its ability to potentially inhibit both HDACs and acetylcholinesterase opens avenues for the design of novel therapeutics for cancer and neurodegenerative diseases. Further research is warranted to fully elucidate its pharmacological profile, including its potency, selectivity, and in vivo efficacy. The synthetic protocols and physicochemical data provided in this guide serve as a valuable resource for researchers embarking on the exploration of this intriguing molecule.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | 5602-19-7 | FAA60219 | Biosynth [biosynth.com]

- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Scientific Importance of 6-Cyanohexanoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Cyanohexanoic acid, a bifunctional molecule featuring both a nitrile and a carboxylic acid group, serves as a versatile intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. This document provides a comprehensive technical guide to its core aspects, including its synthesis, physicochemical properties, and its role as a modulator of biological pathways, particularly as a histone deacetylase (HDAC) inhibitor. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are presented to support researchers in their scientific endeavors.

Discovery and First Synthesis

While a singular, definitive "discovery" paper for this compound is not readily apparent in historical chemical literature, its synthesis falls within the broader development of methods for preparing cyano-substituted carboxylic acids. The fundamental approach to its synthesis involves the introduction of a cyanide group onto a six-carbon chain bearing a carboxylic acid or a precursor group. One of the most established and versatile methods for forming the carbon-nitrogen triple bond of the nitrile is through the nucleophilic substitution of an alkyl halide with a cyanide salt.

A plausible and historically significant route to this compound is the reaction of a 6-halohexanoic acid (e.g., 6-bromohexanoic acid) with sodium or potassium cyanide. This reaction, a standard procedure in organic synthesis, effectively displaces the halide to yield the desired nitrile.

The logical workflow for such a synthesis is depicted below:

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5602-19-7 | [1] |

| Molecular Formula | C₇H₁₁NO₂ | [1] |

| Molecular Weight | 141.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | CymitQuimica |

| Solubility | Soluble in water and alcohols | CymitQuimica |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks / Shifts (Predicted or Experimental) |

| ¹H NMR | δ (ppm): ~2.3 (t, 2H, -CH₂-CN), ~2.2 (t, 2H, -CH₂-COOH), ~1.6-1.4 (m, 6H, other -CH₂-) |

| ¹³C NMR | δ (ppm): ~179 (-COOH), ~119 (-CN), ~34 (-CH₂-COOH), ~28, ~25, ~24 (other -CH₂-), ~17 (-CH₂-CN) |

| IR (Infrared) | ν (cm⁻¹): ~2940 (C-H), ~2245 (C≡N), ~1710 (C=O), ~3300-2500 (O-H) |

| Mass Spec (MS) | m/z: 141 (M⁺), fragments corresponding to loss of H₂O, COOH, and cleavage of the alkyl chain. |

Note: The spectroscopic data presented are typical expected values and may vary depending on the solvent and experimental conditions.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound based on the nucleophilic substitution of a 6-halohexanoic acid.

Synthesis of this compound from 6-Bromohexanoic Acid

Materials:

-

6-Bromohexanoic acid

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Hydrochloric acid (HCl), 2M

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 6-bromohexanoic acid (1 equivalent) in anhydrous DMSO. Add sodium cyanide (1.1 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Washing: Combine the organic extracts and wash with 2M HCl, followed by deionized water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Safety Precautions: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Biological Activity: Histone Deacetylase (HDAC) Inhibition

This compound has been identified as a histone deacetylase (HDAC) inhibitor.[1] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. The acetylation state of histones plays a crucial role in regulating gene expression. By inhibiting HDACs, compounds like this compound can lead to hyperacetylation of histones, resulting in a more open chromatin structure and altered gene transcription. This mechanism is a key area of investigation in cancer therapy and other diseases.

The signaling pathway affected by HDAC inhibitors is complex and can lead to various cellular outcomes, including cell cycle arrest, differentiation, and apoptosis. A simplified representation of this pathway is shown below.

Caption: HDAC Inhibition Signaling Pathway.

Conclusion

This compound is a valuable chemical entity with applications in organic synthesis and potential therapeutic relevance due to its activity as an HDAC inhibitor. This guide has provided a detailed overview of its synthesis, properties, and a key biological mechanism of action. The provided experimental protocol and data tables serve as a practical resource for researchers. Further investigation into the specific biological targets and pathways modulated by this compound will be crucial in realizing its full potential in drug discovery and development.

References

Physical and chemical properties of 6-Cyanohexanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Cyanohexanoic acid, a versatile bifunctional molecule with applications in organic synthesis and pharmaceutical development. This document details its key characteristics, provides experimental protocols for its analysis and modification, and illustrates important chemical pathways.

Core Physical and Chemical Properties

This compound, also known as ε-cyanocaproic acid, is an organic compound featuring both a nitrile and a carboxylic acid functional group.[1] This unique structure imparts polarity to the molecule and allows for a diverse range of chemical transformations.[1] It typically appears as a colorless to pale yellow liquid or solid at room temperature and is soluble in polar solvents such as water and alcohols.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5602-19-7 | [1] |

| Molecular Formula | C₇H₁₁NO₂ | [1] |

| Molecular Weight | 141.17 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Soluble in water and alcohols | [1] |

| Melting Point | Data not available in cited sources. | |

| Boiling Point | Data not available in cited sources. | |

| Density | Data not available in cited sources. | |

| pKa | Data not available in cited sources. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Data not available in cited sources. |

| ¹³C NMR | Data not available in cited sources. |

| IR Spectroscopy | Characteristic peaks for C≡N (nitrile) and C=O, O-H (carboxylic acid) groups are expected. |

| Mass Spectrometry | Molecular ion peak and fragmentation patterns consistent with the structure are expected.[3] |

Chemical Reactivity and Synthesis

This compound serves as a valuable intermediate in organic synthesis.[1] Its dual functionality allows for a variety of chemical modifications, including esterification, amidation, hydrolysis of the nitrile, and reduction of both the nitrile and carboxylic acid groups.

Synthesis of this compound

A common route for the synthesis of this compound involves the reaction of a halo-substituted hexanenitrile followed by hydrolysis. While a specific detailed protocol for this compound was not found in the provided search results, a general procedure can be inferred.

Caption: Synthesis workflow for this compound.

Key Chemical Transformations

The nitrile and carboxylic acid groups of this compound can be selectively transformed into other functional groups, making it a versatile building block.

Caption: Key chemical transformations of this compound.

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis, purification, and modification of this compound. The following sections outline general protocols that can be adapted for this compound.

General Protocol for Hydrolysis of a Nitrile to a Carboxylic Acid

This procedure describes the conversion of the nitrile group in this compound to a carboxylic acid group, yielding adipic acid.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitrile in an aqueous solution of a strong acid (e.g., 10-20% H₂SO₄ or HCl) or a strong base (e.g., 10-20% NaOH).[4][5]

-

Heating: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).[5]

-

Work-up (Acidic Hydrolysis): After cooling, the carboxylic acid may precipitate out of the solution. If not, the product can be extracted with an organic solvent. The solvent is then removed under reduced pressure.[6]

-

Work-up (Alkaline Hydrolysis): After cooling, the solution containing the carboxylate salt is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.[5]

-

Purification: The crude carboxylic acid can be purified by recrystallization from an appropriate solvent (e.g., water or an organic solvent mixture).[4]

General Protocol for Reduction of a Nitrile to a Primary Amine

This protocol outlines the reduction of the nitrile group in this compound to a primary amine, yielding 7-aminoheptanoic acid.

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in a dry ether solvent (e.g., diethyl ether or THF).[7][8]

-

Addition of Nitrile: Slowly add a solution of the nitrile in the same dry solvent to the reducing agent suspension while maintaining a low temperature (e.g., using an ice bath).

-

Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure complete reduction.[9]

-

Quenching: Carefully quench the reaction by the slow, sequential addition of water and then a sodium hydroxide solution to decompose the excess reducing agent and the aluminum salts.

-

Work-up: The resulting precipitate is filtered off, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification: The solvent is removed under reduced pressure, and the resulting primary amine can be purified by distillation or chromatography.

General Protocol for Fischer Esterification of a Carboxylic Acid

This procedure describes the esterification of the carboxylic acid group of this compound.

-

Reaction Setup: In a round-bottom flask, combine the carboxylic acid, an excess of the desired alcohol, and a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).[10][11]

-

Heating: Heat the mixture to reflux for several hours. The reaction is an equilibrium, and using an excess of the alcohol helps to drive it towards the ester product.[12]

-

Work-up: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is washed with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid and the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The resulting ester can be purified by distillation.[10]

Biological Significance

Preliminary studies have indicated that this compound may exhibit biological activity as a deacetylase inhibitor, suggesting potential applications in drug development.[2] It has also been investigated for its potential as an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[2] Further research is required to fully elucidate its pharmacological profile and therapeutic potential.

Safety Information

Appropriate safety precautions should be taken when handling this compound, as it may pose health risks if ingested or inhaled.[1] It is recommended to use personal protective equipment, such as gloves and safety glasses, and to work in a well-ventilated area.

This guide serves as a foundational resource for professionals working with this compound. For more detailed information, it is recommended to consult the cited literature and relevant safety data sheets.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. spectrabase.com [spectrabase.com]

- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Reduction of nitriles to amines [quimicaorganica.org]

- 9. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 6-Cyanohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyanohexanoic acid, also known as 6-cyanocaproic acid, is a bifunctional organic compound incorporating both a nitrile and a carboxylic acid group. This unique structure makes it a valuable intermediate in various chemical syntheses and a molecule of interest in medicinal chemistry. Its potential as a histone deacetylase (HDAC) inhibitor has drawn attention for its therapeutic applications, particularly in oncology and metabolic diseases. This guide provides a comprehensive overview of this compound, including its synthesis, physicochemical and spectroscopic properties, and its role in biological pathways.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. It is soluble in water and polar organic solvents.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁NO₂ | --INVALID-LINK-- |

| Molecular Weight | 141.17 g/mol | --INVALID-LINK-- |

| Melting Point | 35-38 °C | Commercially available data |

| Boiling Point | Decomposes | Not available |

| pKa | ~4.8 | Estimated based on similar carboxylic acids |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The most common methods start from readily available precursors such as adiponitrile or ε-caprolactam.

Experimental Protocol: Hydrolysis of Adiponitrile

This method involves the partial hydrolysis of one of the nitrile groups of adiponitrile to a carboxylic acid.

Materials:

-

Adiponitrile

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of adiponitrile in aqueous sodium hydroxide is refluxed for a specified period.

-

The reaction mixture is cooled to room temperature and acidified with hydrochloric acid.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization or distillation.

Quantitative Data:

-

Yield: Typically ranges from 40-60%, depending on reaction conditions.

-

Purity: Can exceed 95% after purification.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically shows the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | -COOH |

| 2.41 | t | 2H | -CH₂-COOH |

| 2.36 | t | 2H | -CH₂-CN |

| 1.75 - 1.60 | m | 4H | -CH₂-CH₂- |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound in CDCl₃ typically shows the following signals:

| Chemical Shift (ppm) | Assignment |

| ~179 | -COOH |

| ~119 | -CN |

| ~33 | -CH₂-COOH |

| ~28 | -CH₂- |

| ~25 | -CH₂- |

| ~16 | -CH₂-CN |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the functional groups present:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |

| 2940, 2870 | Medium | C-H stretch (aliphatic) |

| 2245 | Medium | C≡N stretch (nitrile) |

| 1710 | Strong | C=O stretch (carboxylic acid) |

| 1410 | Medium | O-H bend (in-plane) |

| 1290 | Medium | C-O stretch |

| 940 | Broad | O-H bend (out-of-plane) |

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound typically shows a molecular ion peak [M]⁺ at m/z 141. Key fragmentation patterns include the loss of water (m/z 123), the carboxyl group (m/z 96), and cleavage of the alkyl chain.

| m/z | Relative Intensity | Possible Fragment |

| 141 | [M]⁺ | C₇H₁₁NO₂⁺ |

| 123 | Moderate | [M - H₂O]⁺ |

| 96 | Moderate | [M - COOH]⁺ |

| 82 | High | [C₅H₆N]⁺ |

| 55 | High | [C₄H₇]⁺ |

Biological Activity and Signaling Pathways

This compound has been investigated for its potential as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histone and non-histone proteins.[1] Dysregulation of HDAC activity is implicated in various diseases, including cancer. Short-chain fatty acids and their derivatives are known to inhibit HDACs.[1][2][3][4][5]

Proposed Mechanism of HDAC Inhibition

The inhibitory activity of this compound against HDACs is believed to occur through the interaction of its carboxylic acid group with the zinc ion present in the active site of the enzyme. This interaction blocks the substrate-binding site, leading to the inhibition of deacetylase activity. The subsequent hyperacetylation of histones results in a more open chromatin structure, allowing for the transcription of tumor suppressor genes.

References

- 1. Short-chain fatty acid inhibitors of histone deacetylases: promising anticancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 6-Cyanohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 6-Cyanohexanoic acid (CAS No. 5602-19-7). Given the limited availability of specific toxicological data for this compound, this document incorporates general safety principles for handling cyano- and carboxylic acid-containing compounds, alongside available physical and chemical data. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Introduction to this compound

This compound is an organic compound featuring both a nitrile (-CN) and a carboxylic acid (-COOH) functional group attached to a six-carbon chain.[1] This bifunctional nature makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its physical state at room temperature can be a colorless to pale yellow liquid or solid.[1] The presence of both the polar cyano and carboxylic acid groups allows for hydrogen bonding and dipole-dipole interactions, rendering it soluble in polar solvents like water and alcohols.[1]

Hazard Identification and Classification

Physical and Chemical Properties

A summary of the available physical and chemical data for this compound is presented below. It is important to note that there are some discrepancies in the reported values in publicly available sources.

| Property | Value | Source |

| CAS Number | 5602-19-7 | [2] |

| Molecular Formula | C₇H₁₁NO₂ | [1][2] |

| Molecular Weight | 141.17 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 325 °C at 760 mmHg | chem960.com |

| No data available | BLD Pharm | |

| Flash Point | 150.3 °C | chem960.com |

| Density | 1.068 g/cm³ | chem960.com |

| Solubility | Soluble in polar solvents such as water and alcohols. | [1] |

Toxicological Data

Reactivity and Stability

This compound is known to participate in chemical reactions typical of its functional groups, including esterification and amidation.[1] Information regarding its stability and specific incompatibilities is limited.

Experimental Protocols

Detailed experimental methodologies for determining key safety parameters are crucial for a comprehensive risk assessment. Below are representative protocols for acute oral toxicity and flash point determination, which are standard methods for characterizing new or less-studied chemical entities.

Representative Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure using a minimal number of animals to classify a substance for its acute oral toxicity.

Objective: To determine the acute oral toxicity of a substance and classify it according to the Globally Harmonised System (GHS).

Principle: A small group of animals (typically three) is dosed at a defined starting dose level. The outcome (mortality or survival) determines the subsequent step: dosing another group at a lower or higher dose level, or terminating the test.

Methodology:

-

Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

-

Housing and Feeding: Animals are housed in appropriate conditions with access to food and water, except for a brief fasting period before dosing.

-

Dose Preparation: The test substance is typically administered via gavage in a suitable vehicle. The concentration is prepared based on the starting dose level (e.g., 5, 50, 300, or 2000 mg/kg body weight).

-

Administration: A single dose is administered to the fasted animals. The volume administered is kept as low as possible.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Observations are frequent on the day of dosing and at least daily thereafter.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Representative Experimental Protocol: Flash Point Determination by Pensky-Martens Closed Cup Tester (ASTM D93)

This method is used to determine the flash point of flammable liquids.

Objective: To determine the lowest temperature at which the vapors of a substance will ignite when an ignition source is introduced.

Principle: A sample of the substance is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid until a flash is observed.

Methodology:

-

Apparatus: A Pensky-Martens closed-cup tester, consisting of a test cup, a lid with an opening for an ignition source, a stirrer, and a heating source, is used.

-

Sample Preparation: The test cup is filled with the sample to a specified level.

-

Procedure:

-

The sample is heated at a slow, constant rate while being continuously stirred.

-

At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame or an electric igniter) is dipped into the vapor space of the cup.

-

The test is continued until a distinct flash is observed inside the cup.

-

-

Data Recording: The temperature at which the flash occurs is recorded as the flash point, corrected for barometric pressure.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting, from receipt of the chemical to its final disposal.

References

In-Depth Technical Guide to the Stability and Storage of 6-Cyanohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 6-cyanohexanoic acid. Due to a lack of extensive, publicly available stability studies specifically for this compound, this document integrates information from safety data sheets, general chemical principles governing aliphatic nitriles and carboxylic acids, and established methodologies for stability testing.

Summary of Physicochemical Properties

This compound is a bifunctional molecule containing both a nitrile and a carboxylic acid group. This structure dictates its chemical reactivity and stability profile.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁NO₂ | [1] |

| Molecular Weight | 141.17 g/mol | [2] |

| Appearance | Information not available | |

| Solubility | Information not available |

Stability Profile

Hydrolytic Stability

The nitrile group of this compound is susceptible to hydrolysis under both acidic and basic conditions. This process typically occurs in two steps, first forming an amide intermediate (6-amino-6-oxohexanoic acid), which then further hydrolyzes to the corresponding carboxylic acid (adipic acid) and ammonia.

General Hydrolysis Pathway:

Caption: Nitrile Hydrolysis Pathway.

Thermal Stability

Elevated temperatures can lead to the degradation of this compound. While a specific decomposition temperature is not documented, thermal decomposition can result in the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[3] For a related compound, cyanoacetic acid, decomposition occurs at 160°C, releasing acetonitrile and carbon dioxide.[4]

Photostability

Specific photostability studies on this compound have not been identified. However, as with many organic molecules, exposure to light, particularly UV radiation, could potentially lead to degradation.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound.

Storage Conditions

Based on available safety data sheets, the following storage conditions are recommended:

| Parameter | Recommendation | Reference |

| Temperature | Store in a cool, dry, and well-ventilated place. Some suppliers recommend storage at or below +30°C. | [3][5] |

| Container | Keep containers tightly closed. | [3] |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | [6] |

Handling Precautions

Standard laboratory safety practices should be followed when handling this compound. This includes using personal protective equipment such as gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.[3]

Experimental Protocols for Stability Assessment

While specific protocols for this compound are not available, the following outlines a general approach for conducting forced degradation studies to elucidate its stability profile, based on ICH guidelines.

Forced Degradation Studies Workflow

Caption: Forced Degradation Workflow.

General Protocol for Hydrolytic Degradation Study

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis: Add an equal volume of 0.1 M hydrochloric acid to the stock solution. Incubate the mixture at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Add an equal volume of 0.1 M sodium hydroxide to the stock solution. Incubate the mixture at a controlled temperature (e.g., 60°C).

-

Time Points: Withdraw aliquots at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the aliquots before analysis.

-

Analysis: Analyze the samples using a suitable stability-indicating analytical method, such as HPLC with UV or mass spectrometric detection.

General Protocol for Thermal Degradation Study

-

Sample Preparation: Place a known amount of solid this compound in a vial.

-

Incubation: Store the vial in an oven at a controlled elevated temperature (e.g., 80°C).

-

Time Points: Remove samples at specified time points.

-

Analysis: Dissolve the sample in a suitable solvent and analyze using a validated analytical method.

Potential Degradation Products

Based on the chemical structure, the following are potential degradation products of this compound:

-

6-amino-6-oxohexanoic acid (Amide intermediate): From the partial hydrolysis of the nitrile group.

-

Adipic acid: From the complete hydrolysis of the nitrile group.

-